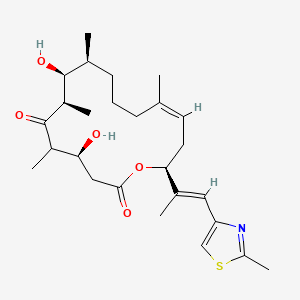

4-desmethylepothilone D

説明

4-Desmethylepothilone D is a semisynthetic analog of the natural epothilone family, a class of microtubule-stabilizing agents initially isolated from the myxobacterium Sorangium cellulosum. Epothilones are renowned for their ability to inhibit cancer cell proliferation by binding to β-tubulin, thereby stabilizing microtubules and inducing mitotic arrest. Unlike taxanes (e.g., paclitaxel), epothilones retain activity in multidrug-resistant (MDR) cancer cell lines due to their poor affinity for P-glycoprotein efflux pumps.

4-Desmethylepothilone D is structurally distinguished by the absence of a methyl group at the C4 position of its macrolide core compared to its parent compound, epothilone D (Figure 1).

特性

分子式 |

C26H39NO5S |

|---|---|

分子量 |

477.7 g/mol |

IUPAC名 |

(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,7,9,13-tetramethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione |

InChI |

InChI=1S/C26H39NO5S/c1-15-8-7-9-16(2)25(30)19(5)26(31)18(4)22(28)13-24(29)32-23(11-10-15)17(3)12-21-14-33-20(6)27-21/h10,12,14,16,18-19,22-23,25,28,30H,7-9,11,13H2,1-6H3/b15-10-,17-12+/t16-,18?,19+,22-,23-,25-/m0/s1 |

InChIキー |

PPADMZQKLQKZMX-NJBAOKSHSA-N |

異性体SMILES |

C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C |

正規SMILES |

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)C)O)C(=CC2=CSC(=N2)C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-desmethylepothilone D involves a highly convergent approach, typically starting from optically pure (S)-malic acid and methyl ®-3-hydroxy-2-methylpropionate. The synthesis is divided into three main fragments: C1-C6, C7-C10, and C11-C21. These fragments are then coupled together to form the complete molecule .

Industrial Production Methods

While specific industrial production methods for 4-desmethylepothilone D are not widely documented, the general approach involves large-scale synthesis using the aforementioned convergent strategy. The process requires stringent reaction conditions and high stereoselectivity to ensure the purity and efficacy of the final product .

化学反応の分析

Impact of Demethylation on Tubulin Binding

Structural studies reveal that the absence of the C6 methyl group alters hydrophobic interactions within the tubulin binding pocket. Key findings include:

| Modification | ΔΔG (kJ/mol) | Binding Affinity (K<sub>a</sub> at 35°C, ×10<sup>7</sup> M<sup>−1</sup>) |

|---|---|---|

| Removal of C6 methyl | −2.7 | 53.8 ± 4.8 |

This modification slightly reduces tubulin binding affinity compared to the parent compound but retains potent cytotoxicity .

Cytotoxicity Profile

4-Desmethylepothilone D demonstrates robust antitumor activity against paclitaxel-resistant cell lines:

| Cell Line | IC<sub>50</sub> (nM) | Resistance Ratio (R/S) |

|---|---|---|

| A2780 (ovarian cancer) | 3.6 ± 1.5 | 1.4 |

| A2780AD (multidrug-resistant) | 5.1 ± 0.85 | — |

| HeLa βIII (βIII-tubulin overexpression) | 10.2 ± 1.5 | 3.0 |

The compound overcomes resistance mechanisms linked to βIII-tubulin overexpression and P-glycoprotein efflux .

Mechanistic Insights into Reactivity

-

Hydrogen Bonding : The C3 and C25 olefins form weak C=O···H–C hydrogen bonds with tubulin’s Gly370 and Thr276 residues, stabilizing the ligand-protein interaction .

-

Hydrophobic Contacts : Despite the loss of the C6 methyl group, interactions with Leu230, Ala233, and Phe272 maintain binding efficacy .

-

Cation−π Interaction : The C23–C26 olefin engages Arg278’s guanidinium group, critical for orientation within the binding pocket .

Comparative Reactivity with Other Epothilones

The table below contrasts 4-desmethylepothilone D with related analogs:

| Compound | Modification | IC<sub>50</sub> (A2780, nM) | K<sub>a</sub> (×10<sup>7</sup> M<sup>−1</sup>) |

|---|---|---|---|

| Epothilone D (parent) | — | 2.55 ± 1 | 113.8 ± 3.25 |

| 4-Desmethylepothilone D | C6 methyl removal | 3.6 ± 1.5 | 53.8 ± 4.8 |

| 16-Desmethylepothilone B | C16 methyl removal | 28 ± 3 | 229.7 ± 22 |

The C6 demethylation reduces binding affinity more significantly than C16 modifications, highlighting position-dependent reactivity .

Synthetic Challenges and Innovations

科学的研究の応用

4-desmethylepothilone D has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their synthetic routes.

Biology: Investigated for its effects on cell division and microtubule dynamics.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

作用機序

4-desmethylepothilone D exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal disassembly of microtubules, thereby inhibiting cell division and leading to cell death. The compound primarily targets tubulin, a protein that forms the building blocks of microtubules .

類似化合物との比較

Comparison with Similar Compounds

The epothilone family encompasses numerous analogs with subtle structural variations that profoundly influence pharmacological properties. Below, 4-desmethylepothilone D is compared to key analogs based on available

Table 1: Structural and Functional Comparison of Selected Epothilones

*IC₅₀ values for in vitro cytotoxicity across various cancer cell lines.

Key Insights

Potency : 4-Desmethylepothilone D exhibits comparable cytotoxicity to epothilone D (IC₅₀ ~2–5 nM vs. ~1.8–4.5 nM), suggesting that demethylation minimally impacts tubulin-binding affinity. However, analogs like epothilone B and ixabepilone show superior potency due to stabilizing structural features (e.g., epoxide or lactam rings).

MDR Activity : Like all epothilones, 4-desmethylepothilone D bypasses P-glycoprotein-mediated resistance, a critical advantage over taxanes.

Clinical Progress : While ixabepilone and patupilone advanced to late-stage trials, 4-desmethylepothilone D remains in preclinical evaluation, possibly due to competitive development of other analogs with stronger efficacy profiles.

Q & A

Q. How can researchers address batch-to-batch variability in 4-desmethylepothilone D synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。